Degrck

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Degrck, also known as Degradopeptidase, is a type of enzyme that plays an important role in the degradation of peptides. It is found in various organisms, including bacteria, fungi, and mammals. The enzyme has been the focus of scientific research due to its potential applications in the field of biotechnology.

Mécanisme D'action

Degrck cleaves peptide bonds between amino acids in a specific sequence, known as the N-terminal side of the peptide bond. The enzyme recognizes the amino acid sequence of the peptide and hydrolyzes the peptide bond, releasing the amino acid at the N-terminal end of the peptide.

Effets Biochimiques Et Physiologiques

Degrck has various biochemical and physiological effects, including the degradation of peptides in the digestive system and the regulation of peptide signaling pathways. The enzyme is involved in the breakdown of dietary proteins in the small intestine, releasing amino acids for absorption into the bloodstream. It also plays a role in the regulation of peptide hormones, such as insulin and glucagon, which are involved in the control of blood sugar levels.

Avantages Et Limitations Des Expériences En Laboratoire

Degrck has several advantages for lab experiments, including its high specificity and efficiency in peptide cleavage. It can be used to study the structure and function of peptides, as well as to modify peptides for therapeutic purposes. However, the enzyme has some limitations, including its sensitivity to pH and temperature, which can affect its activity. It is also limited in its ability to cleave certain peptide bonds, depending on the amino acid sequence.

Orientations Futures

There are several future directions for research on degrck, including the development of more efficient and stable variants of the enzyme. Protein engineering techniques can be used to modify the enzyme's amino acid sequence to improve its properties, such as stability and activity. Additionally, degrck can be used in the development of new peptide-based drugs, which have the potential to treat a variety of diseases, including cancer and diabetes. Further research is needed to explore the full potential of degrck in biotechnology and medicine.

In conclusion, degrck is an important enzyme that plays a crucial role in the degradation of peptides. It has various applications in scientific research, including the study of peptide degradation and the development of peptide-based drugs. The enzyme's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research highlight its potential for biotechnology and medicine.

Méthodes De Synthèse

Degrck can be synthesized through various methods, including recombinant DNA technology and protein engineering. Recombinant DNA technology involves the insertion of the gene that codes for degrck into a host organism, such as bacteria or yeast. The host organism is then grown in a culture medium, and the enzyme is extracted and purified. Protein engineering involves the modification of the enzyme's amino acid sequence to improve its properties, such as stability and activity.

Applications De Recherche Scientifique

Degrck has various applications in scientific research, including the study of peptide degradation and the development of peptide-based drugs. The enzyme can be used to cleave specific peptide bonds, allowing researchers to study the structure and function of peptides. It can also be used to modify peptides for therapeutic purposes, such as improving their stability and bioavailability.

Propriétés

Numéro CAS |

119206-61-0 |

|---|---|

Nom du produit |

Degrck |

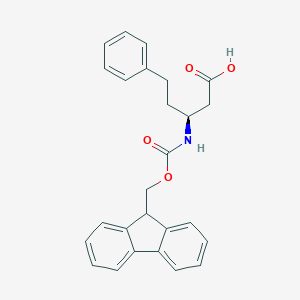

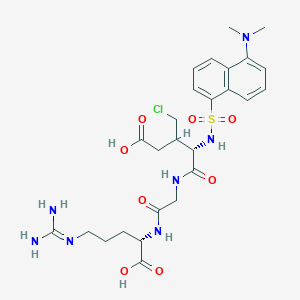

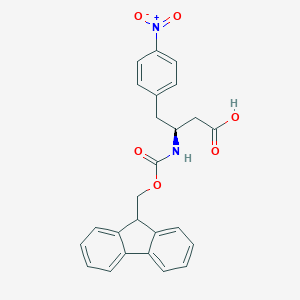

Formule moléculaire |

C26H36ClN7O8S |

Poids moléculaire |

642.1 g/mol |

Nom IUPAC |

(4S)-5-[[2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-2-oxoethyl]amino]-3-(chloromethyl)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C26H36ClN7O8S/c1-34(2)19-9-3-7-17-16(19)6-4-10-20(17)43(41,42)33-23(15(13-27)12-22(36)37)24(38)31-14-21(35)32-18(25(39)40)8-5-11-30-26(28)29/h3-4,6-7,9-10,15,18,23,33H,5,8,11-14H2,1-2H3,(H,31,38)(H,32,35)(H,36,37)(H,39,40)(H4,28,29,30)/t15?,18-,23-/m0/s1 |

Clé InChI |

UVKLGXYYCWVGIK-UEHPTQOCSA-N |

SMILES isomérique |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](C(CC(=O)O)CCl)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(C(CC(=O)O)CCl)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |

SMILES canonique |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(C(CC(=O)O)CCl)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |

Synonymes |

dansyl-Glu-Gly-Arg-chloromethyl ester dansylglutamyl-glycyl-arginyl chloromethyl este |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)